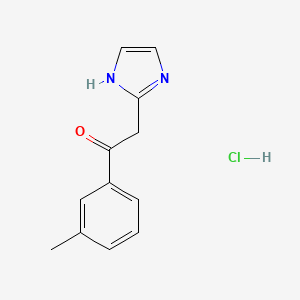

2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

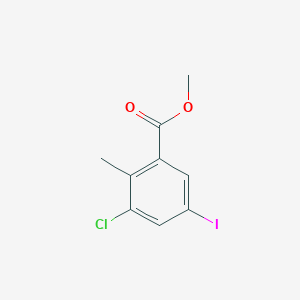

“2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1197539-31-3 . It has a molecular weight of 236.7 . The IUPAC name of this compound is 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanone hydrochloride . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O.ClH/c1-9-3-2-4-10(7-9)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 236.7 . The storage temperature is room temperature .

Aplicaciones Científicas De Investigación

Metal–Organic Frameworks (MOFs)

Research demonstrates the utility of imidazole derivatives in constructing novel metal–organic frameworks (MOFs) with varying dimensionalities. For example, the use of biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands in reactions with metal ions under hydrothermal conditions yielded MOFs with 1D, 2D, and 3D structures. These structures exhibit unique properties, such as self-penetrating networks and supramolecular frameworks, influenced by the coordination modes of the ligands and the structural characteristics of the N-donor ligands (Li-Xin Sun et al., 2010).

Mercury Partitioning

Imidazole derivatives have been employed in the development of hydrophobic ionic liquids for mercury partitioning from aqueous solutions. The introduction of ethylene-glycol functionality into bis-imidazolium cations significantly enhances the distribution ratio of mercury ions, demonstrating the potential for efficient mercury removal in environmental applications (J. Holbrey et al., 2003).

Transesterification Reactions

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have been identified as efficient catalysts for transesterification reactions between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate at low loadings and room temperature, highlighting their potential in synthetic organic chemistry for ester formation and functional group transformations (G. Grasa et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c1-9-3-2-4-10(7-9)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRYWOIXRWWJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC2=NC=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-(4-tert-butylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2692396.png)

![7-hydroxy-N-isopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692399.png)

![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)

![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)

![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2692418.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2692419.png)